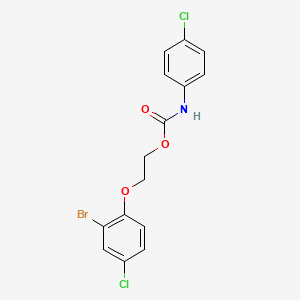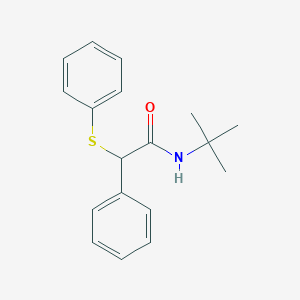
2-(2-bromo-4-chlorophenoxy)ethyl (4-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-4-chlorophenoxy)ethyl (4-chlorophenyl)carbamate, also known as bromoxynil octanoate, is a herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the family of synthetic auxin herbicides, which mimic the natural plant hormone auxin and disrupt the growth and development of weeds.
Wirkmechanismus
Bromoxynil octanoate acts by disrupting the normal function of auxin in plants. Specifically, it binds to and activates the auxin receptor TIR1, leading to the degradation of key transcription factors involved in plant growth and development. This results in the inhibition of cell division and elongation, and ultimately the death of the plant.
Biochemical and Physiological Effects
Bromoxynil octanoate has been shown to have a number of biochemical and physiological effects on plants. These include inhibition of photosynthesis, disruption of membrane function, and alterations in gene expression. In addition, 2-(2-bromo-4-chlorophenoxy)ethyl (4-chlorophenyl)carbamate octanoate has been shown to have toxic effects on non-target organisms such as insects, birds, and mammals, although the exact mechanisms of toxicity are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
Bromoxynil octanoate is a useful tool for studying plant growth and development due to its selective activity against broadleaf weeds and its ability to mimic the natural plant hormone auxin. However, its toxicity to non-target organisms and potential environmental impact must be carefully considered when using it in lab experiments. In addition, the use of herbicides in general can lead to the development of herbicide-resistant weeds, which can limit the effectiveness of 2-(2-bromo-4-chlorophenoxy)ethyl (4-chlorophenyl)carbamate octanoate over time.
Zukünftige Richtungen
There are several future directions for research on 2-(2-bromo-4-chlorophenoxy)ethyl (4-chlorophenyl)carbamate octanoate. One area of interest is the development of new herbicides that are more effective and less toxic to non-target organisms. Another area of research is the identification of new targets for herbicides that can be used to control weeds without affecting plant growth and development. Finally, the use of this compound octanoate as a tool for studying plant growth and development could be expanded to include other plant species and developmental stages.
Synthesemethoden
Bromoxynil octanoate can be synthesized by reacting 2-(2-bromo-4-chlorophenoxy)ethanol with 4-chlorophenyl isocyanate in the presence of a base such as triethylamine. The resulting carbamate ester can then be converted to the octanoate ester by reacting it with octanoic acid in the presence of a catalyst such as p-toluenesulfonic acid. The overall yield of this synthesis is around 60%.
Wissenschaftliche Forschungsanwendungen
Bromoxynil octanoate has been extensively studied for its herbicidal activity and its effects on non-target organisms such as insects, birds, and mammals. It has also been investigated for its potential as a tool for studying plant growth and development. For example, 2-(2-bromo-4-chlorophenoxy)ethyl (4-chlorophenyl)carbamate octanoate has been used to study the role of auxin in root development and to identify genes involved in auxin signaling pathways.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)ethyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO3/c16-13-9-11(18)3-6-14(13)21-7-8-22-15(20)19-12-4-1-10(17)2-5-12/h1-6,9H,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLKONGLCMAMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCCOC2=C(C=C(C=C2)Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-nitrophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5108325.png)
![ethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5108340.png)
![2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5108357.png)
![methyl 4-{[4-chloro-1-(2,4-dichlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]oxy}benzoate](/img/structure/B5108361.png)
![3-{4'-[2-(1H-imidazol-1-yl)ethoxy]-3-biphenylyl}-1H-pyrazole](/img/structure/B5108369.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5108377.png)
![1-[2-(methylthio)benzoyl]-4-piperidinecarbonitrile](/img/structure/B5108381.png)


![4-tert-butyl-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5108400.png)
![(3R*,4R*)-1-[(2E)-4-methyl-2-pentenoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5108414.png)
![N-[2-(2,6-dimethoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5108426.png)


